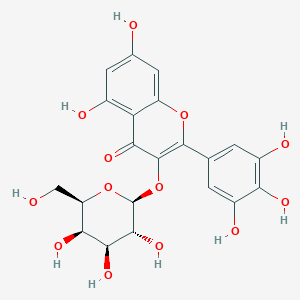

Myricetin 3-O-galactoside

概要

説明

ミリスチン3-ガラクトシドは、自然界に存在するフラボノイド配糖体であり、具体的にはミリスチンのガラクトシド誘導体です。ミリスチンはフラボノールの一種であり、フラボノイドの一種で、植物界に広く分布しています。ミリスチン3-ガラクトシドは、お茶やワインなどの様々な果物、野菜、飲料に含まれています。強力な抗酸化作用で知られており、抗炎症作用、抗がん作用、心臓保護作用などの潜在的な健康効果について研究されています .

2. 製法

合成ルートおよび反応条件: ミリスチン3-ガラクトシドの合成は、酵素的方法によって達成することができます。このような方法の1つは、遺伝子組み換え大腸菌(E. coli)を全細胞生触媒として用いる方法です。このプロセスには、ミリスチンへのガラクトース部分の結合を促進する特定のグリコシルトランスフェラーゼ酵素の発現が含まれます .

工業生産方法: ミリスチン3-ガラクトシドの工業生産は、通常、植物源からのミリスチンの抽出に続いて酵素的グリコシル化が行われます。遺伝子組み換え微生物の使用などのバイオテクノロジーアプローチを用いて、生産量と効率を向上させることが検討されています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of myricetin 3-galactoside can be achieved through enzymatic methods. One such method involves the use of engineered Escherichia coli (E. coli) as a whole-cell biocatalyst. This process involves the expression of specific glycosyltransferase enzymes that facilitate the attachment of a galactose moiety to myricetin .

Industrial Production Methods: Industrial production of myricetin 3-galactoside typically involves the extraction of myricetin from plant sources followed by enzymatic glycosylation. The use of biotechnological approaches, such as the employment of genetically modified microorganisms, has been explored to enhance the yield and efficiency of production .

化学反応の分析

反応の種類: ミリスチン3-ガラクトシドは、以下を含む様々な化学反応を起こします。

酸化: ミリスチン3-ガラクトシドは酸化されてキノンやその他の酸化生成物を生成することができます。

加水分解: 酸性または酵素的加水分解により、グリコシド結合が切断され、ミリスチンとガラクトースが放出されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

加水分解: 酸性条件(例えば、塩酸)または特定のグリコシダーゼを加水分解に用いることができます。

主な生成物:

酸化: キノンやその他の酸化誘導体。

加水分解: ミリスチンとガラクトース。

4. 科学研究への応用

化学: グリコシル化反応とフラボノイドの性質に対するグリコシル化の影響を研究するためのモデル化合物として使用されています。

生物学: 抗酸化作用と抗炎症作用について研究されており、細胞を酸化ストレスと炎症から保護することができます。

医学: がん、心血管疾患、神経変性疾患などの病気の予防と治療における潜在的な治療効果について研究されています。

科学的研究の応用

Osteogenic Differentiation and Anti-Osteoporotic Potential

Recent studies have demonstrated that M3G significantly influences the differentiation of human bone marrow-derived mesenchymal stromal cells (hBM-MSCs). In vitro experiments showed that M3G treatment enhanced osteoblastogenesis while inhibiting adipogenesis. Key findings include:

- Increased Osteoblast Markers : M3G treatment resulted in elevated levels of alkaline phosphatase (ALP) and RUNX2, which are critical markers for osteoblast differentiation. This was confirmed through RT-PCR and Western blot analyses .

- Mechanisms of Action : The activation of Wnt and BMP signaling pathways was identified as a mechanism through which M3G promotes osteoblast differentiation. Conversely, it inhibited adipogenic differentiation by downregulating PPARγ and other adipogenic transcription factors .

These findings suggest that M3G could be a promising nutraceutical for preventing or treating osteoporosis by modulating MSC differentiation.

Antioxidant and Anti-Inflammatory Properties

M3G exhibits notable antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. Its antioxidant potential is attributed to its ability to scavenge free radicals effectively. Additionally, M3G has demonstrated anti-inflammatory effects in various studies:

- Antioxidant Activity : Research indicates that M3G can reduce oxidative stress markers, contributing to its role in preventing chronic diseases associated with inflammation .

- Anti-Inflammatory Effects : M3G has been shown to suppress pro-inflammatory cytokines, making it a candidate for managing inflammatory conditions .

Anti-Melanogenic Effects

M3G's ability to inhibit melanogenesis presents significant implications for dermatological applications:

- Mechanism of Action : In studies involving B16F10 melanoma cells, M3G suppressed melanin production by inhibiting tyrosinase activity and reducing the expression of melanogenic proteins such as microphthalmia-associated transcription factor (MITF) and tyrosinase-related proteins (TRP)-1 and TRP-2 .

- Potential Applications : These properties suggest that M3G could be formulated into skincare products aimed at treating hyperpigmentation and other skin disorders related to excessive melanin production.

Enzymatic Synthesis and Bioavailability

The synthesis of M3G through biotechnological methods has made it more accessible for research and potential commercial applications:

- Biotechnological Production : Engineered E. coli strains have been developed to produce M3G efficiently, achieving yields of approximately 29.7 mg/L. This method enhances the compound's availability for further research and application in nutraceuticals .

- Improved Solubility : The glycosylation of myricetin into M3G improves its water solubility and oral bioavailability, making it more effective as a dietary supplement .

Summary Table of Biological Activities

作用機序

ミリスチン3-ガラクトシドは、主に抗酸化作用によって効果を発揮します。フリーラジカルを消去し、抗酸化酵素を活性化することで、酸化ストレスを軽減することができます。さらに、炎症、アポトーシス、細胞増殖に関与する様々なシグナル伝達経路を調節します。例えば、炎症やがんにおいて重要な役割を果たす核因子-κB(NF-κB)経路を阻害することができます .

類似化合物との比較

ミリスチン3-ガラクトシドは、ケルセチン3-ガラクトシドやケンフェロール3-ガラクトシドなどの他のフラボノイド配糖体と類似しています。 特定のグリコシル化パターンと複数のヒドロキシル基の存在が、その独特な抗酸化作用と生物活性に貢献しています .

類似化合物:

- ケルセチン3-ガラクトシド

- ケンフェロール3-ガラクトシド

- ミリスチン3-ラムノシド

- ミリスチン3-アラビノシド

生物活性

Myricetin 3-O-galactoside (M3G) is a flavonol glycoside derived from myricetin, a naturally occurring flavonoid known for its diverse biological activities. This article explores the biological activity of M3G, focusing on its antioxidant, anti-inflammatory, and osteogenic properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

M3G is characterized by a galactose moiety attached to the 3-O position of the myricetin backbone. This modification enhances its solubility and bioavailability compared to its aglycone counterpart, myricetin.

Antioxidant Activity

M3G exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. The antioxidant capacity of M3G has been evaluated through various assays:

- Xanthine Oxidase Inhibition : M3G inhibited xanthine oxidase activity by 57% at a concentration of 100 µg/mL, demonstrating its potential to reduce reactive oxygen species (ROS) production .

- Lipid Peroxidation : The IC50 value for lipid peroxidation inhibition by M3G was determined to be 160 µg/mL, indicating a potent ability to protect cellular membranes from oxidative damage .

- Radical Scavenging : M3G effectively scavenges free radicals, contributing to its overall antioxidant profile.

Table 1: Antioxidant Activity of this compound

| Assay Type | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|

| Xanthine Oxidase | 100 | 57 |

| Lipid Peroxidation | IC50 | 160 |

Anti-Inflammatory Effects

M3G has been shown to possess anti-inflammatory properties, particularly in skin cells. A study demonstrated that treatment with M3G significantly reduced the expression of pro-inflammatory cytokines in HaCaT keratinocytes exposed to UVA radiation:

- Cytokine Inhibition : At a concentration of 25 µM, M3G decreased levels of COX-2 by 51.7%, TNF-α by 66.6%, and IL-6 by 81.3%, indicating strong anti-inflammatory effects .

Table 2: Inhibition of Pro-Inflammatory Mediators by this compound

| Cytokine | Control Level (%) | M3G Level (25 µM) (%) | Reduction (%) |

|---|---|---|---|

| COX-2 | 100 | 48.3 | 51.7 |

| TNF-α | 100 | 33.4 | 66.6 |

| IL-6 | 100 | 18.7 | 81.3 |

Osteogenic Potential

Recent studies have highlighted the potential of M3G in promoting osteogenesis, making it a candidate for osteoporosis treatment. Research involving human bone marrow-derived mesenchymal stromal cells (hBM-MSCs) revealed:

- Osteoblast Differentiation : M3G treatment led to increased alkaline phosphatase (ALP) activity and extracellular mineralization markers, indicating enhanced osteoblast formation.

- Gene Expression Modulation : M3G upregulated RUNX2 and osteopontin transcription factors, essential for osteogenic differentiation .

Table 3: Effects of this compound on Osteoblast Differentiation

| Treatment | ALP Activity (Relative Units) | Mineralization (Absorbance at 540 nm) |

|---|---|---|

| Control | Baseline | Baseline |

| This compound (25 µM) | Increased | Increased |

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of M3G:

- Antioxidant and Antigenotoxic Potentials : A study demonstrated that M3G not only scavenged free radicals but also showed antigenotoxic effects against mutagenic agents like aflatoxin B1 and H2O2 .

- Metabolic Engineering for Production : Research has focused on biosynthetic methods to produce M3G using engineered E. coli, achieving yields of up to 29.7 mg/L, which could facilitate further research into its therapeutic applications .

特性

IUPAC Name |

5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O13/c22-5-12-15(28)17(30)18(31)21(33-12)34-20-16(29)13-8(24)3-7(23)4-11(13)32-19(20)6-1-9(25)14(27)10(26)2-6/h1-4,12,15,17-18,21-28,30-31H,5H2/t12-,15+,17+,18-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHXFLPXBUAOJM-MGMURXEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166087 | |

| Record name | Myricetin 3-galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Myricetin 3-galactoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034358 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15648-86-9 | |

| Record name | Myricetin 3-O-galactoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15648-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myricetin 3-galactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015648869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myricetin 3-galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myricetin 3-galactoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034358 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

198 - 201 °C | |

| Record name | Myricetin 3-galactoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034358 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。